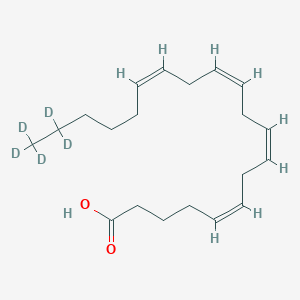
Arachidonic acid-d5
Overview
Description
Arachidonic Acid-d5 is a deuterated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium atoms replace five hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. Arachidonic acid itself is a crucial component of cell membranes and a precursor for bioactive lipid mediators such as prostaglandins, thromboxanes, and leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonic Acid-d5 can be synthesized through the hydrogenation of arachidonic acid using deuterium gas. The process involves the selective replacement of hydrogen atoms with deuterium atoms under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The deuterium gas is introduced into a reactor containing arachidonic acid and a suitable catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Reduction: Involves the addition of hydrogen atoms to the double bonds in the molecule.
Substitution: Deuterium atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes like cyclooxygenase and lipoxygenase, along with molecular oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Various reagents depending on the desired functional group to be introduced.
Major Products Formed:
Prostaglandins: Bioactive lipids involved in inflammation and other physiological processes.
Thromboxanes: Play a role in platelet aggregation and blood clotting.
Leukotrienes: Involved in immune responses and inflammation.
Scientific Research Applications
Arachidonic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic targets.
Industry: Utilized in the production of high-purity lipid standards for research and development.
Mechanism of Action
Arachidonic Acid-d5 exerts its effects through its conversion to bioactive lipid mediators. The primary molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which catalyze the formation of prostaglandins, thromboxanes, and leukotrienes. These mediators play crucial roles in inflammation, pain signaling, and other physiological processes .
Comparison with Similar Compounds
Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.
Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid: Another omega-3 fatty acid, essential for brain and eye health.
Uniqueness: Arachidonic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it a valuable tool in research applications where accurate measurement of arachidonic acid and its metabolites is critical .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-QHIWQZJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


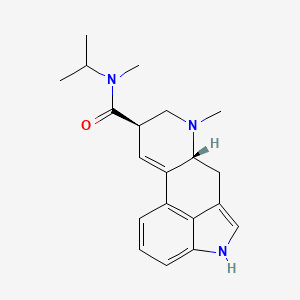
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

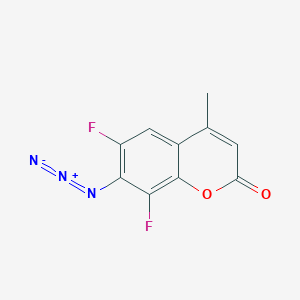

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
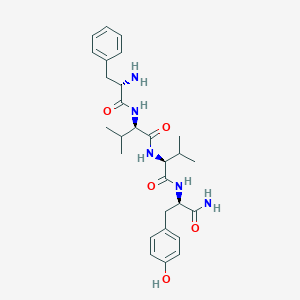
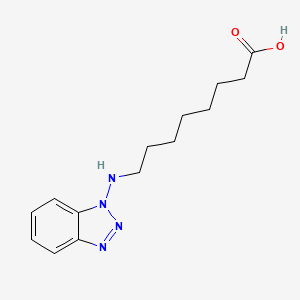
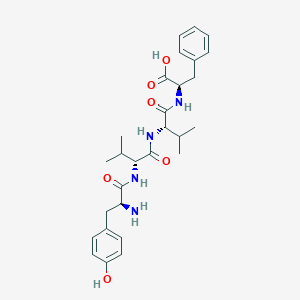

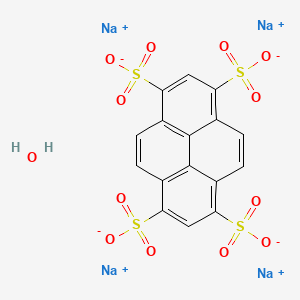
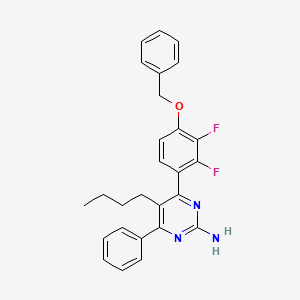
![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

